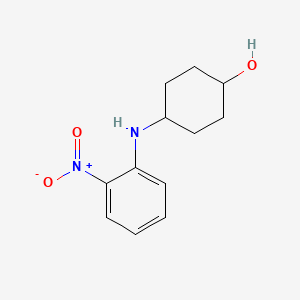

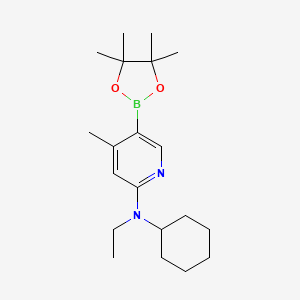

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol, otherwise known as 2-nitro-1,4-cyclohexanediamine, is a compound that is used in a variety of scientific research applications. It is a heterocyclic amine that is synthesized using a simple two-step process involving the reaction of cyclohexanone with nitrobenzene. It has a variety of biochemical and physiological effects, including being a potent inhibitor of the enzyme 5-lipoxygenase. In

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

- (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol and its derivatives are utilized in various chemical syntheses. For instance, Roose, Anteunis, and Tavernier (2010) synthesized new compounds like (α-cyano-4-nitrostyrene-β-yl) phenyl sulfide and Z-2,4-bis(4-nitrophenyl)pentenedinitrile (BPD) by reacting α-cyano-4-nitrostyrene-β-yl acetate with different agents. BPD, a carbon acid, has been highlighted for its intense blue color when in anion form and its distinctive spectral properties (Roose, Anteunis, & Tavernier, 2010).

Material Science and Polymer Research

- The compound's derivatives have applications in material science, particularly in the synthesis of organosoluble polyimides with unique properties. Yang, Su, and Hsiao (2004) developed new aromatic diamines with cyclohexane cardo groups, which, when used with various aromatic dianhydrides, resulted in fluorinated polyimides. These polyimides exhibited excellent solubility, thermal stability, and favorable electrical properties, demonstrating the compound's potential in creating advanced materials (Yang, Su, & Hsiao, 2004).

Crystallography and Structural Chemistry

- Studies have also focused on the crystal structure of derivatives of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol. For instance, Begum, Hema, Pandiarajan, Balasubramanian, and Anitha (2012) described the chair conformation of the cyclohexanone ring in their synthesized compound and detailed how the structure's stability is influenced by hydrogen bonds (Begum et al., 2012).

Catalysis and Organic Reactions

- Additionally, the compound and its derivatives have been used as catalysts or intermediates in various organic reactions. Asami, Miyairi, Sasahara, Ichikawa, Hosoda, and Ito (2015) utilized o-xylylene-type 1,4-amino alcohols, derived from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, demonstrating the compound's role in enhancing reaction specificity and efficiency (Asami et al., 2015).

Medicinal Chemistry and Drug Development

- The compound's derivatives also find applications in medicinal chemistry and drug development. Sayed, Hassanien, Farhan, Aly, Mahamoud, and Bakhite (2021) synthesized new tetrahydroisoquinolines bearing 3(4)-nitrophenyl groups, with potential applications as anticancer and antioxidant agents, illustrating the compound's relevance in creating therapeutic agents (Sayed et al., 2021).

Propiedades

IUPAC Name |

4-(2-nitroanilino)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17/h1-4,9-10,13,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGDKTBKAXHVCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=CC=CC=C2[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655383 |

Source

|

| Record name | 4-(2-Nitroanilino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol | |

CAS RN |

1233954-85-2 |

Source

|

| Record name | 4-(2-Nitroanilino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)